Cas no 1355222-51-3 (1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine)
![1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine structure](https://ja.kuujia.com/scimg/cas/1355222-51-3x500.png)
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 化学的及び物理的性質
名前と識別子
-
- 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine
- 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine
-
- インチ: 1S/C16H19N3/c1-11-9-14(12(2)17)10-18-16(11)19-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,12H,7-8,17H2,1-2H3
- InChIKey: JWHGJNURRSBVIU-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC(C)=C(N2C3=C(C=CC=C3)CC2)N=C1)C
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500205-1g |
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine |
1355222-51-3 | 97% | 1g |
$1061 | 2023-01-10 |
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamineに関する追加情報
Comprehensive Overview of 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine (CAS No. 1355222-51-3)
1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine (CAS No. 1355222-51-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a pyridine ring with a dihydroindole moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
The compound's CAS number 1355222-51-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular structure suggests possible applications in neurodegenerative disease research, given the prevalence of similar scaffolds in CNS-targeting drugs. Recent literature highlights growing interest in such hybrid structures for their improved blood-brain barrier permeability—a hot topic in neuroscience drug development.
From a synthetic chemistry perspective, 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine presents interesting challenges in heterocyclic coupling reactions and amine protection strategies. These aspects resonate with current discussions in organic chemistry forums about green synthesis methods and atom-economical transformations. The compound's ethylamine tail offers versatility for further derivatization, a feature highly valued in combinatorial chemistry approaches.
Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on quality by design (QbD) principles. Stability studies of such compounds have become increasingly important, coinciding with industry focus on forced degradation studies and impurity profiling—topics frequently searched by quality control professionals.
The dihydroindole component in this molecule shares structural similarities with several FDA-approved drugs, making it a valuable scaffold for structure-activity relationship (SAR) studies. Computational chemists are particularly interested in its 3D conformation and binding affinity predictions, areas that have seen exponential growth due to advancements in AI-assisted drug design.
In biochemical assays, derivatives of 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine have shown promise in modulating specific enzyme pathways, though detailed mechanism-of-action studies remain ongoing. This aligns with current research priorities in precision medicine and personalized therapeutics—two of the most searched terms in biomedical literature today.
The compound's physicochemical properties, including its logP and solubility profile, make it an interesting case study for formulation scientists working on drug delivery systems. Recent patent analyses reveal growing intellectual property activity around similar structures, particularly for orphan drug applications—a trending topic in pharmaceutical law circles.
Safety assessments of CAS 1355222-51-3 follow standard ICH guidelines, with particular attention to its metabolic stability and toxicity profile. These aspects connect with broader industry discussions about 3Rs (Replacement, Reduction, Refinement) in animal testing—a subject of increasing public and scientific interest.
From a market perspective, the demand for such specialized intermediates continues to grow, driven by the expansion of contract research organizations (CROs) and custom synthesis services. This compound's unique structure positions it well in the high-value fine chemicals market segment, which has seen steady growth despite global economic fluctuations.
Ongoing research into 1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine exemplifies the convergence of medicinal chemistry, computational biology, and pharmaceutical development—three fields that dominate current scientific discourse. Its study contributes valuable insights to the broader understanding of privileged structures in drug discovery, a concept frequently explored in contemporary literature reviews.
1355222-51-3 (1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine) 関連製品
- 206115-40-4(4-Chloro-3-(tributylstannyl)pyridine)
- 1351607-41-4(3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea)
- 1260799-99-2(3-(2,3-dimethoxyphenyl)azetidine)
- 2138188-04-0(Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-)
- 1261774-06-4(3-Nitro-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 1804873-69-5(Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate)
- 1261772-47-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)
- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)
- 167960-11-4(2-bromo-4-ethenyl-1-methylbenzene)
- 1603723-80-3(Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))




